1-Fluoro-4-(hexyloxy)-2-methylbenzene
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Overview
Description
1-Fluoro-4-(hexyloxy)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a hexyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(hexyloxy)-2-methylbenzene typically involves the nucleophilic substitution reaction of 1-fluoro-2-methyl-4-nitrobenzene with hexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(hexyloxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-(hexyloxy)-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(hexyloxy)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 1-Fluoro-4-methoxybenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-4-chlorobenzene
Comparison: 1-Fluoro-4-(hexyloxy)-2-methylbenzene is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to other fluorinated benzene derivatives. This group enhances the compound’s solubility in organic solvents and its potential for various applications in research and industry.
Properties
Molecular Formula |
C13H19FO |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-fluoro-4-hexoxy-2-methylbenzene |
InChI |
InChI=1S/C13H19FO/c1-3-4-5-6-9-15-12-7-8-13(14)11(2)10-12/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ANZVLWTVZZKPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
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